D609

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Prodrug Development for Enhanced Antitumor Activity:

D609 is being studied as a prodrug for cancer treatment. Prodrugs are inactive compounds that are converted into active drugs inside the body. Research suggests that D609 exhibits improved chemical stability compared to other similar compounds. This stability allows it to circulate in the body for a longer duration before releasing the active anti-cancer agent []. Additionally, studies have shown that D609 demonstrates significant cytotoxicity, meaning it has the ability to kill cancer cells []. By modifying the structure of D609, researchers aim to improve its efficacy in inducing apoptosis (programmed cell death) in cancer cells, offering a potential new approach to cancer therapy [].

Potential Applications in Material Science and Catalysis:

While research on D609 itself in these areas is limited, studies on similar xanthate compounds provide insights into potential applications. Xanthates are a class of chemical compounds that share a similar structure to D609. Research has shown that xanthate complexes, like potassium 2-trithiocarbonatoethyl xanthate, can form complexes with various metals []. This ability to complex with metals suggests potential applications in catalysis, where these complexes can act as catalysts to accelerate chemical reactions, and in material science, where they might be used to develop new materials with specific properties [].

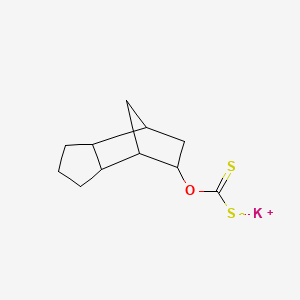

Tricyclodecan-9-yl-xanthogenate, commonly referred to as D609, is a synthetic compound characterized by its unique tricyclic structure and the presence of a xanthate group. This compound has garnered attention in scientific research for its diverse pharmacological properties, particularly its role as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) . D609 is recognized for its potential antiviral and antitumor activities, making it a subject of interest in both medicinal chemistry and pharmacology.

D609 primarily functions through its inhibition of PC-PLC, an enzyme involved in various cellular processes, including signal transduction and membrane dynamics. The mechanism of action involves competitive inhibition, where D609 binds to the active site of the enzyme, thereby preventing the hydrolysis of phosphatidylcholine . The inhibition of this enzyme disrupts lipid signaling pathways, which can lead to altered cellular responses and apoptosis in certain cancer cells .

D609 exhibits a range of biological activities that contribute to its therapeutic potential:

- Antiviral Activity: D609 has shown efficacy against various viruses by inhibiting their replication mechanisms.

- Antitumor Activity: The compound induces apoptosis in cancer cells, making it a candidate for cancer therapy .

- Antioxidant Properties: D609 also demonstrates antioxidant effects, which may contribute to its protective role against oxidative stress-related damage .

These activities highlight D609's potential as a multi-functional therapeutic agent.

The synthesis of D609 involves several steps that typically include:

- Formation of the Xanthate Group: This is achieved through the reaction of a suitable alcohol with carbon disulfide and an alkali metal salt.

- Cyclization: The tricyclic structure is formed through cyclization reactions that may involve various reagents and conditions tailored to achieve the desired stereochemistry.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain D609 in a suitable form for biological testing.

Specific methodologies may vary depending on the desired purity and yield .

D609 has several applications in research and potential therapeutic contexts:

- Research Tool: It is widely used in studies investigating lipid signaling pathways and their implications in disease.

- Therapeutic Agent: Due to its antiviral and antitumor properties, D609 is being explored as a candidate for treating viral infections and various cancers .

- Biochemical Studies: Its role as a PC-PLC inhibitor makes it valuable in studying phospholipid metabolism and related cellular processes.

Interaction studies involving D609 have focused on its binding affinity to PC-PLC and other potential targets within lipid signaling pathways. The Ki value for D609 as an inhibitor of PC-PLC is reported to be approximately 6.4 µM, indicating its competitive nature . Furthermore, research has investigated how D609 interacts with cellular membranes and other signaling molecules, providing insights into its broader biological effects.

D609 shares structural similarities with several compounds known for their roles as phospholipase inhibitors or agents with similar biological activities. Here are some notable compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Tricyclodecan-9-yl-thiocarbonate | A derivative similar to D609 but with different sulfur functionality. | Less studied than D609 but shares structural elements. |

| 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine | A phospholipid analogue that may influence similar pathways. | Focuses more on membrane dynamics rather than direct enzyme inhibition. |

| 2-Hydroxypropyl-beta-cyclodextrin | Known for its ability to encapsulate drugs; affects lipid metabolism indirectly. | Primarily used for drug delivery rather than direct enzymatic inhibition. |

D609's unique tricyclic structure coupled with its specific inhibitory action on PC-PLC distinguishes it from these compounds, making it a valuable candidate for further research into therapeutic applications.

Competitive Binding to Zinc²⁺-Dependent Active Sites

Tricyclodecan-9-yl-xanthogenate (D609) functions as a competitive inhibitor of phosphatidylcholine-specific phospholipase C through its interaction with zinc-dependent active sites [1] [2]. The enzymatic activity of PC-PLC essentially requires zinc²⁺ ions, and D609 likely acts as a potential chelator of zinc²⁺, thereby blocking PC-PLC enzymatic activity [1] [3].

The bacterial PC-PLC, which serves as a model for understanding mammalian enzyme function, is a monomeric enzyme that accommodates three zinc²⁺ ions in the active site, which are involved in substrate binding and essential for enzymatic activity and protein conformational stability [2] [4]. The zinc-coordinating residues in bacterial PC-PLC include nine conserved residues: five histidine, two aspartate, one glutamate, and one tryptophan [4] [5]. These residues are critical for maintaining the structural integrity and catalytic function of the enzyme.

D609, with its xanthate group containing a dithiocarbonate moiety, can serve as a surrogate for the phosphate group and bind to active-site zinc²⁺ ions [2]. The xanthate derivatives with lipophilic chains can fit into the active center of PC-PLC, where the dithiocarbonate group functions as a phosphate group analog [2] [6]. This competitive binding mechanism effectively blocks the enzymatic activity of PC-PLC across various cell types, as demonstrated in multiple experimental systems [7] [8] [9] [10] [11].

The inhibition of PC-PLC by D609 has been extensively documented across different cell types, with concentrations ranging from 50 to 188 μM demonstrating significant inhibitory effects. In MDA-MB-231 breast cancer cells, D609 at 188 μM achieved 60-80% PC-PLC inhibition over 24-72 hours of treatment [7]. Complete inhibition has been observed in neural systems, including HT22 hippocampal neurons and monocyte-derived macrophages [12] [11].

Impact on Diacylglycerol (DAG) Signaling Pathways

The inhibition of PC-PLC by D609 directly affects the production of diacylglycerol, a crucial lipid second messenger in cellular signaling pathways [2] [7]. PC-PLC catalyzes the hydrolysis of phosphatidylcholine to produce diacylglycerol and phosphocholine, and when this enzyme is inhibited, diacylglycerol levels decrease significantly [8] [13].

In K562 chronic myelogenous leukemia cells, D609-mediated sphingomyelin synthase inhibition resulted in decreased levels of specific diacylglycerol species, including C14:0/C18:0 and C16:0/C18:0, which was associated with reduced cell proliferation [8]. Similarly, in U937 monocytic leukemia cells, D609 treatment led to decreased total diacylglycerol levels and induced apoptosis [13].

The modulation of diacylglycerol levels by D609 has differential effects depending on the signaling pathway involved. In HL-60 cells, proliferating stimuli acting through phosphatidylinositol-specific phospholipase C increased nuclear diacylglycerol levels and promoted protein kinase C-αII translocation, while differentiating stimuli acting through phospholipase D increased nuclear diacylglycerol through a different pathway, leading to protein kinase C-δ translocation [14].

The impact on diacylglycerol signaling extends to downstream effects on protein kinase C activation and cellular proliferation. Diacylglycerol serves as an endogenous activator of protein kinase C, and its reduction following D609 treatment contributes to the antiproliferative effects observed in various cancer cell lines [7] [8] [9]. The disruption of diacylglycerol-mediated signaling pathways represents a key mechanism through which D609 exerts its therapeutic effects in cancer and other proliferative disorders.

Modulation of Sphingomyelin Synthase (SMS) Activity

Ceramide Accumulation and Lipid Raft Dynamics

D609 effectively modulates sphingomyelin synthase activity, leading to significant alterations in ceramide accumulation and lipid raft dynamics [8] [15] [13]. Sphingomyelin synthase transfers the phosphocholine group from phosphatidylcholine to ceramide, forming sphingomyelin and diacylglycerol. When D609 inhibits this enzyme, ceramide levels increase while sphingomyelin and diacylglycerol levels decrease [8] [13].

In K562 cells, D609 treatment resulted in a 50-60% reduction in sphingomyelin synthase activity, primarily through down-regulation of the SMS1 isoform [8]. This inhibition led to significant accumulation of ceramide species, particularly C18:0 and C22:1 ceramides, at both 24 and 48 hours of treatment [8]. The overall lipid changes caused a shift in the ratio between total ceramide levels and total diacylglycerol levels from 0.11 in control cells to 0.45 in D609-treated cells at 24 hours, and from 0.09 to 0.50 at 48 hours [8].

The impact on lipid raft dynamics is particularly significant, as sphingomyelin constitutes a major structural component of lipid rafts. Studies in Huh7 and HEK293 cells demonstrated that both SMS1 and SMS2 knockdown significantly decreased sphingomyelin levels in lipid rafts on the cell membrane [15]. Approximately 65% of cellular sphingomyelin is located in lipid rafts, and D609 treatment substantially reduces this pool [15]. The reduction in lipid raft sphingomyelin content affects membrane microdomain organization and associated signaling processes.

The ceramide accumulation induced by D609 has profound effects on cellular function. Ceramide serves as a bioactive lipid involved in cell cycle regulation, apoptosis, and differentiation [8] [13]. The increased ceramide levels following D609 treatment contribute to cell cycle arrest through up-regulation of cyclin-dependent kinase inhibitors p21 and p27 [8]. This mechanism involves ceramide-mediated activation of protein phosphatase 2A, which down-regulates c-myc expression, leading to increased expression of cell cycle inhibitors [8].

Cross-Talk Between PC-PLC and SMS Inhibition

The dual inhibitory effects of D609 on both phosphatidylcholine-specific phospholipase C and sphingomyelin synthase create a complex interplay between these enzymatic pathways [2] [9]. Many studies attributing D609 effects solely to PC-PLC inhibition may also involve sphingomyelin synthase inhibition, as both enzymes contribute to cellular diacylglycerol and ceramide homeostasis [2].

The cross-talk between these pathways is evident in the differential sensitivity of various cell types to D609. In A431 squamous carcinoma cells, D609 at 50 μg/ml did not significantly reduce sphingomyelin synthase activity, while in MDA-MB-231 breast cancer cells, sphingomyelin synthase was only transiently inhibited by a maximum of 21% [7] [9]. This differential sensitivity suggests that the relative contribution of PC-PLC versus sphingomyelin synthase inhibition varies among cell types and may determine the specific therapeutic outcomes.

The coordinated inhibition of both enzymes amplifies the effects on lipid metabolism. PC-PLC inhibition reduces diacylglycerol production from phosphatidylcholine hydrolysis, while sphingomyelin synthase inhibition reduces diacylglycerol production from sphingomyelin synthesis and increases ceramide accumulation [2] [8]. This dual mechanism creates a synergistic effect that enhances the antiproliferative and pro-apoptotic activities of D609.

Furthermore, D609 has been shown to increase de novo ceramide synthesis, an effect that could be attributed to stimulation of serine palmitoyltransferase, the rate-limiting enzyme in ceramide biosynthesis [2]. This additional mechanism further contributes to the elevation of intracellular ceramide levels and reinforces the pro-apoptotic effects of the compound.

The cross-talk between PC-PLC and sphingomyelin synthase inhibition also affects membrane dynamics and cellular signaling. The reduction in both phosphatidylcholine-derived and sphingomyelin-derived diacylglycerol, combined with increased ceramide levels, fundamentally alters membrane lipid composition and affects the formation and stability of lipid rafts [15] [16]. These changes have cascading effects on membrane-associated signaling processes, including receptor trafficking, signal transduction, and cellular responses to external stimuli.

Antioxidant Mechanisms

Reactive Oxygen Species (ROS) Scavenging Capacity

D609 demonstrates potent antioxidant properties through its ability to scavenge various reactive oxygen species [17] [18] [19]. The compound effectively interacts with hydrogen peroxide, with studies showing that at 100 μM concentration, D609 can render hydrogen peroxide virtually undetectable in experimental systems [17]. This direct interaction with hydrogen peroxide prevents its participation in further oxidative reactions and reduces cellular oxidative stress.

The hydroxyl radical scavenging capacity of D609 has been extensively documented [17] [19]. The compound inhibits Fenton reaction-induced oxidation and prevents the formation of α-phenyl-tert-butylnitrone-free radical spin adducts [19]. These findings indicate that D609 can effectively neutralize one of the most reactive and damaging species in biological systems. The mechanism involves the xanthate group's ability to donate electrons and neutralize radical species before they can cause cellular damage.

D609 also demonstrates significant protective effects against lipid peroxidation products. When exposed to acrolein, a toxic aldehyde produced during lipid peroxidation, D609 shows nucleophilic addition reactivity, resulting in a 48% reduction in detectable acrolein levels [17]. This detoxification mechanism is similar to that of glutathione, suggesting that D609 can serve as an effective cellular protectant against oxidative damage to membrane lipids.

The antioxidant efficacy of D609 extends to complex biological systems. In radiation-induced oxidative stress models, D609 administered at 50 mg/kg body weight intravenously provided significant protection against ionizing radiation-induced lethality in mice [19]. The compound inhibited radiation-induced production of reactive oxygen species, prevented decreases in intracellular reduced glutathione, and reduced oxidative damage to proteins and lipids [19].

In neurological contexts, D609 has shown protective effects against amyloid β-peptide (Aβ)-induced oxidative stress. The compound reduces Aβ(1-42)-induced toxicity in neuronal cultures and synaptosomes, attributed to its antioxidant properties [18] [20]. These neuroprotective effects are particularly relevant for neurodegenerative disorders where oxidative stress plays a central role in pathogenesis.

Glutathione Mimetic Properties and Thiol Redox Cycling

D609 functions as a glutathione mimetic compound through its possession of a free thiol group that can participate in redox cycling [17] [18]. Upon oxidation, D609 forms a disulfide bond, creating a dixanthate compound that serves as a substrate for glutathione reductase [17] [18]. This regenerative cycle allows D609 to maintain its antioxidant activity over extended periods, similar to the glutathione redox system.

The glutathione mimetic properties of D609 are evidenced by its effects on cellular glutathione metabolism. In lymphocytes, D609 treatment inhibits radiation-induced losses of intracellular reduced glutathione levels [19]. The compound also restores glutamate-induced depletion of glutathione levels in hippocampal cell lines while preventing cell death [11]. These effects suggest that D609 can effectively substitute for glutathione in protecting cells from oxidative stress.

In vivo studies have demonstrated that D609 administration significantly affects glutathione-related enzyme activities. In gerbil brain tissue, D609 treatment resulted in increased activity of glutathione-S-transferase, glutathione peroxidase, and glutathione reductase [18]. These enzymes are crucial components of the cellular antioxidant defense system, and their enhanced activity following D609 treatment indicates that the compound can amplify endogenous antioxidant mechanisms.

The maintenance of glutathione/oxidized glutathione ratios is another important aspect of D609's glutathione mimetic function. In oxidant-treated brain mitochondria, D609 treatment significantly maintained the GSH/GSSG ratio compared to untreated controls [18]. This effect is crucial for maintaining cellular redox homeostasis and preventing oxidative damage to critical cellular components.

D609's thiol redox cycling mechanism involves the reversible oxidation and reduction of its sulfur-containing xanthate group. The free thiol group can scavenge reactive oxygen species and electrophilic compounds, becoming oxidized in the process [17]. The resulting dixanthate can then be reduced back to the active thiol form by glutathione reductase, completing the redox cycle and regenerating the antioxidant capacity of the compound [17].

The structural similarity between D609 and glutathione extends to their reactivity with electrophilic species. Both compounds can form adducts with reactive aldehydes and other electrophilic products of oxidative stress, effectively removing these harmful species from cellular environments [17]. However, D609 demonstrates somewhat lower efficacy than glutathione in certain reactions, suggesting that while it serves as an effective glutathione mimetic, it may not completely replace the endogenous antioxidant system.

The anti-proliferative effects of D609 represent one of its most extensively studied pharmacological activities, with demonstrated efficacy across multiple cell types and cancer models.

Cell Cycle Arrest via p21/p27 Upregulation

D609 exerts profound effects on cell cycle regulation through the upregulation of cyclin-dependent kinase inhibitors p21 and p27. In BV-2 microglia cells, treatment with 100 μM D609 significantly increased expression of the cyclin-dependent kinase inhibitor p21 within 2 hours of treatment [3]. This upregulation returned to basal levels 22 hours after D609 removal, indicating a reversible mechanism of action [3]. The compound demonstrates similar effects in neural progenitor cells, where immunoblot analysis revealed decreased expression of cyclin D1 and reduced phosphorylation of retinoblastoma protein following D609 incubation [4] [5].

Studies using glioma stem-like cells further confirmed the cell cycle modulatory effects of D609. Chronic exposure to D609 resulted in diminished cyclin D1 content and reduced phosphorylation of retinoblastoma protein, culminating in G1 phase cell cycle arrest [6]. The mechanism involves ceramide-mediated cell cycle arrest, as D609 treatment for 2 hours significantly increased ceramide levels in BV-2 microglia cells, which returned to control levels 22 hours later following media change [3].

The upregulation of p21 and p27 occurs through activation of protein phosphatase 2A (PP2A), which down-regulates c-myc expression [7]. Ceramide can induce cell cycle arrest by up-regulation of cyclin-dependent kinase inhibitors p21 and p27 through activation of protein phosphatase 2A [8] [7]. This mechanism represents a fundamental pathway through which D609 achieves its anti-proliferative effects across diverse cell types.

Retinoblastoma Protein Dephosphorylation Mechanisms

The retinoblastoma protein serves as a critical tumor suppressor that controls progression through the cell cycle. D609 treatment leads to significant dephosphorylation of the retinoblastoma protein, effectively blocking cell cycle progression from G1 to S phase [3] [4] [6].

In BV-2 microglia cells, D609 treatment for 2 hours demonstrated down-regulation of phospho-retinoblastoma, with levels returning to baseline 22 hours after D609 removal [3]. This dephosphorylation occurs through inhibition of cyclin-dependent kinases and activation of protein phosphatases. The hypophosphorylated forms of retinoblastoma protein are associated with the G0/G1 phase of the cell cycle, whereas hyperphosphorylated forms predominate in S and G2/M phases [9].

Studies in neural progenitor cells confirmed that D609 significantly reduced the phosphorylation of retinoblastoma protein, resulting in decreased cyclin D1 content and subsequent inhibition of cell division [4]. The mechanism involves both direct effects on cyclin-dependent kinase activity and indirect effects through ceramide accumulation and protein phosphatase activation [7].

Exogenous C8-ceramide studies support the involvement of ceramide in D609-mediated retinoblastoma protein dephosphorylation. Treatment with C8-ceramide also inhibited cell proliferation without loss of viability and decreased BrdU incorporation, supporting the role of ceramide in D609-mediated cell cycle arrest [3]. This demonstrates that the retinoblastoma protein dephosphorylation mechanism is intimately linked to D609's effects on sphingomyelin synthase and ceramide metabolism.

Neuroprotective Effects

D609 demonstrates significant neuroprotective properties through multiple mechanisms, particularly in models of neurodegeneration and oxidative stress.

Amyloid-β Toxicity Mitigation in Neural Models

D609 provides substantial protection against amyloid-β-induced neurotoxicity through its antioxidant and membrane-stabilizing properties. In primary neuronal cell cultures, pretreatment with 50 μM D609 followed by incubation with 10 μM amyloid-β(1-42) for 24 hours demonstrated complete protection against amyloid-β-induced protein oxidation [10]. The compound specifically prevented the oxidation of four key proteins: glyceraldehyde-3-phosphate dehydrogenase, pyruvate kinase, malate dehydrogenase, and 14-3-3 zeta [10].

In vivo studies using gerbil models further confirmed the neuroprotective effects of D609 against amyloid-β toxicity. Brain mitochondria isolated from gerbils injected intraperitoneally with D609 and subsequently treated with amyloid-β(1-42) in vitro showed significant reductions in protein carbonyls, protein-bound hydroxynonenal, 3-nitrotyrosine, and cytochrome c release compared to control animals [11]. These findings indicate that D609 provides protection against both oxidative damage and mitochondrial dysfunction induced by amyloid-β.

The protective mechanism involves D609's function as a glutathione mimetic. D609 possesses a free thiol group that, upon oxidation, forms a disulfide. The resulting molecule is a substrate for glutathione reductase, which regenerates D609 [11]. This cycling mechanism allows D609 to continuously scavenge reactive oxygen species and maintain cellular antioxidant capacity. Studies demonstrated that D609 treatment significantly maintained the glutathione/glutathione disulfide ratio in oxidant-treated mitochondria [11].

Mitochondrial ATP Synthesis Inhibition in Neural Progenitors

D609 exerts specific effects on mitochondrial energy metabolism in neural progenitor cells through inhibition of cytochrome c oxidase activity and subsequent ATP synthesis reduction. Studies using neural progenitor cells isolated from the subventricular zone of rat brain demonstrated that D609 decreased ATP content by approximately 40% while simultaneously reducing cytochrome c oxidase activity by approximately 50% [12] [13].

The mechanism involves D609's action on cytochrome c oxidase, also known as complex IV of the electron transport chain. This terminal enzyme is involved in substrate oxidation resulting in energy generation required for cellular activity [12]. D609 treatment for 24 hours significantly reduced both ATP content and cytochrome c oxidase activity in neural progenitor cells cultured in complete medium containing growth factors [12].

Importantly, while ATP content decreased significantly, D609 did not alter mitochondrial membrane potential as detected by the lack of change in TMRE staining [12]. This indicates that although ATP synthesis is reduced, the proton gradient across the mitochondrial membrane is maintained, keeping cells viable. The selective effect on ATP synthesis without compromising cell viability suggests that D609 may preferentially target highly metabolically active cells, such as proliferating neural progenitors [13].

The anti-oxidative properties of D609 contribute to its effects on mitochondrial function. Studies demonstrated that D609 increased the reduction of MTS compound in a dose-dependent manner by converting tetrazolium salt into a formazan product [12]. This enhanced reducing capacity may explain the apparent metabolic effects observed in short-term cultures while maintaining cell viability over extended periods.

Anti-Inflammatory Actions

D609 demonstrates potent anti-inflammatory effects through suppression of pro-inflammatory cytokines and modulation of nuclear factor-κB signaling pathways.

Pro-Inflammatory Cytokine Suppression

D609 effectively suppresses the production of multiple pro-inflammatory cytokines and chemokines in response to various inflammatory stimuli. In human peripheral blood mononuclear cells stimulated with bacterial lipopolysaccharide, D609 at 0.2 mM concentration significantly reduced interleukin-1β production by 33%, tumor necrosis factor-α by 78%, interleukin-6 by 41%, monocyte chemoattractant protein-1 by 99%, macrophage inflammatory protein-1α by 61%, and macrophage inflammatory protein-1β by 59% [14].

The anti-inflammatory effects are even more pronounced in responses to staphylococcal superantigens. Treatment of human peripheral blood mononuclear cells with toxic shock syndrome toxin-1 in the presence of D609 resulted in 93% inhibition of interleukin-1β, 68% inhibition of tumor necrosis factor-α, 70% inhibition of interleukin-6, and 79% inhibition of interferon-γ production [14]. The suppression of chemokines was equally impressive, with 97% reduction in monocyte chemoattractant protein-1, 78% reduction in macrophage inflammatory protein-1α, and 80% reduction in macrophage inflammatory protein-1β [14].

Studies with staphylococcal enterotoxin B demonstrated similar cytokine suppression patterns, confirming the broad-spectrum anti-inflammatory activity of D609 [14]. The compound also completely suppressed T-cell proliferation induced by staphylococcal superantigens, achieving 99% inhibition at 0.1 mM concentration [14]. This comprehensive suppression of both innate and adaptive immune responses highlights D609's potential therapeutic utility in inflammatory conditions.

Nuclear Factor-κB Pathway Modulation

D609 modulates nuclear factor-κB signaling through multiple mechanisms, affecting both the DNA-binding activity and transcriptional function of this critical inflammatory transcription factor. In respiratory syncytial virus-infected A549 cells, D609 treatment strongly inhibited nuclear factor-κB activity as measured by electrophoretic mobility shift assay, while having no effect on nuclear translocation of the RelA subunit [15].

The mechanism of nuclear factor-κB modulation by D609 appears to involve inhibition of DNA-binding activity rather than prevention of nuclear translocation. Studies demonstrated that D609 failed to inhibit nuclear translocation of RelA but effectively blocked its DNA-binding capacity [15]. This suggests that D609 may inhibit the DNA-binding activity of nuclear factor-κB by affecting putative accessory factors required for nuclear factor-κB function [15].

In endothelial cell models, D609 suppressed monocyte chemoattractant protein-1 synthesis through phosphatidylcholine-specific phospholipase C-dependent pathways without affecting nuclear factor-κB DNA-binding activity or transcriptional activity of nuclear factor-κB fusion proteins [16]. However, D609 did not affect inhibitor of κB kinase-β activation, nuclear factor-κB DNA-binding activity, or transcriptional activity of nuclear factor-κB factors, indicating that phosphatidylcholine-specific phospholipase C-dependent pathways directly regulate the transcriptional activity of nuclear factor-κB factors in the transcriptional complex [16].

The differential effects of D609 on nuclear factor-κB signaling in different cellular contexts suggest that its anti-inflammatory mechanisms may involve multiple pathways beyond simple nuclear factor-κB inhibition. The compound appears to modulate nuclear factor-κB function through effects on cofactors and transcriptional machinery rather than through direct inhibition of the classical activation pathway [16] [17].

Antiviral Activity and Membrane Fusion Inhibition

D609 exhibits broad-spectrum antiviral activity through inhibition of viral membrane fusion and interference with viral replication processes.

The antiviral properties of D609 were initially discovered through its effects on human immunodeficiency virus type 1 replication. D609 effectively inhibited viral replication and reduced the shedding of infectious virus into tissue culture medium from chronically infected lymphoma cells [18]. The mechanism involves prevention of viral DNA replication while causing intracellular accumulation of viral proteins [18]. Importantly, D609 completely inhibited the initiation of de novo human immunodeficiency virus replication after infection of permissive cells at concentrations that still permitted cellular mitotic divisions [18].

Studies with herpes simplex virus type 1 demonstrated that D609 inhibited viral replication without apparent cytotoxicity through inhibition of protein kinases and protein phosphorylation [19]. The compound reduced phosphorylation of virus-infected cell polypeptides and specifically inhibited the viral US3-encoded protein kinase, which had been purified from infected cell lysates [19]. D609 also inhibited cellular protein kinase C at higher concentrations, while other cellular kinases including casein kinase 1 and cyclic adenosine monophosphate-dependent kinase were not affected [19].

Respiratory syncytial virus studies revealed that D609 affects viral growth in human epithelial cells through effects on viral morphogenesis and phosphorylation processes [20]. The compound appears to inhibit viral fusion mechanisms and interfere with the assembly of mature virions [21]. In rhinovirus infections, D609 was identified as one of the most potent inhibitors of viral replication at non-cytotoxic concentrations [22]. The compound interfered with early stages of the viral replication cycle, affecting both viral genome replication and protein synthesis without impacting viral entry through clathrin-mediated endocytosis [22].

The membrane fusion inhibition activity of D609 likely involves its effects on phospholipid metabolism and membrane composition. Through inhibition of phosphatidylcholine-specific phospholipase C and sphingomyelin synthase, D609 alters the lipid composition of cellular membranes, potentially disrupting the membrane fusion processes required for viral entry and replication [1] [2]. This mechanism provides a broad-spectrum approach to antiviral therapy by targeting host cell membrane properties rather than specific viral proteins.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Dates

2: Bonilla F, Minahk C, Ajmat MT, Toranzo GS, Bühler MI. Identification of phospholipase activity in Rhinella arenarum sperm extract capable of inducing oocyte activation. Zygote. 2014 Nov;22(4):483-95. doi: 10.1017/S0967199413000348. PubMed PMID: 24016596.

3: Wu CH, Chang CH, Lin HC, Chen CM, Lin CH, Lee HM. Role of protein kinase C in BSA-AGE-mediated inducible nitric oxide synthase expression in RAW 264.7 macrophages. Biochem Pharmacol. 2003 Jul 15;66(2):203-12. PubMed PMID: 12826263.

4: Mauban JR, Zacharia J, Fairfax S, Wier WG. PC-PLC/sphingomyelin synthase activity plays a central role in the development of myogenic tone in murine resistance arteries. Am J Physiol Heart Circ Physiol. 2015 Jun 15;308(12):H1517-24. doi: 10.1152/ajpheart.00594.2014. PubMed PMID: 25888510; PubMed Central PMCID: PMC4469871.

5: Dimitrova DZ, Dimitrov SD, Iliev I, Mladenov MI, Hristov KL, Mihov DN, Duridanova DB, Gagov HS. Ghrelin signaling in human mesenteric arteries. J Physiol Pharmacol. 2010 Aug;61(4):383-90. PubMed PMID: 20814065.

6: Rohra DK, Yamakuni T, Ito S, Saito SY, Ohizumi Y. Evidence for the involvement of protein kinase C in acidic pH-induced contraction in spontaneously hypertensive rat aorta. Pharmacology. 2004 May;71(1):10-6. PubMed PMID: 15051918.

7: Watanabe M, Kitano T, Kondo T, Yabu T, Taguchi Y, Tashima M, Umehara H, Domae N, Uchiyama T, Okazaki T. Increase of nuclear ceramide through caspase-3-dependent regulation of the "sphingomyelin cycle" in Fas-induced apoptosis. Cancer Res. 2004 Feb 1;64(3):1000-7. PubMed PMID: 14871831.

8: Zholos AV, Tsytsyura YD, Gordienko DV, Tsvilovskyy VV, Bolton TB. Phospholipase C, but not InsP3 or DAG, -dependent activation of the muscarinic receptor-operated cation current in guinea-pig ileal smooth muscle cells. Br J Pharmacol. 2004 Jan;141(1):23-36. PubMed PMID: 14662735; PubMed Central PMCID: PMC1574170.

9: Schäfer U, Burgdorf C, Engelhardt A, Kurz T, Richardt G. Presynaptic effects of moxonidine in isolated buffer perfused rat hearts: role of imidazoline-1 receptors and alpha2-adrenoceptors. J Pharmacol Exp Ther. 2002 Dec;303(3):1163-70. PubMed PMID: 12438540.

10: Kozawa O, Suzuki A, Tokuda H, Kaida T, Uematsu T. Protein kinase C activation by interleukin (IL)-1 limits IL-1-induced IL-6 synthesis in osteoblast-like cells: involvement of phosphatidylcholine-specific phospholipase C. J Cell Biochem. 1997 Oct 1;67(1):103-11. PubMed PMID: 9328844.

11: Kozawa O, Suzuki A, Kaida T, Tokuda H, Uematsu T. Tumor necrosis factor-alpha autoregulates interleukin-6 synthesis via activation of protein kinase C. Function of sphingosine 1-phosphate and phosphatidylcholine-specific phospholipase C. J Biol Chem. 1997 Oct 3;272(40):25099-104. PubMed PMID: 9312119.

12: Vogt A, Pestell KE, Day BW, Lazo JS, Wipf P. The antisignaling agent SC-alpha alpha delta 9, 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)- 2-decanoylaminobutyric acid, is a structurally unique phospholipid analogue with phospholipase C inhibitory activity. Mol Cancer Ther. 2002 Sep;1(11):885-92. PubMed PMID: 12481409.

13: Lin CH, Kuan IH, Lee HM, Lee WS, Sheu JR, Ho YS, Wang CH, Kuo HP. Induction of cyclooxygenase-2 protein by lipoteichoic acid from Staphylococcus aureus in human pulmonary epithelial cells: involvement of a nuclear factor-kappa B-dependent pathway. Br J Pharmacol. 2001 Oct;134(3):543-52. PubMed PMID: 11588108; PubMed Central PMCID: PMC1572984.

14: Wang N, Lv X, Su L, Zhao B, Zhang S, Miao J. D609 blocks cell survival and induces apoptosis in neural stem cells. Bioorg Med Chem Lett. 2006 Sep 15;16(18):4780-3. PubMed PMID: 16872828.

15: Huet E, Brassart B, Wallach J, Debelle L, Haye B, Emonard H, Hornebeck W. [Effect of elastin peptides on the production of matrix metalloproteinase 2 by human skin fibroblasts in culture]. J Soc Biol. 2001;195(2):165-72. French. PubMed PMID: 11723829.

16: Miwa M, Kozawa O, Tokuda H, Uematsu T. Mitogen-activated protein (MAP) kinases are involved in interleukin-1 (IL-1)-induced IL-6 synthesis in osteoblasts: modulation not of p38 MAP kinase, but of p42/p44 MAP kinase by IL-1-activated protein kinase C. Endocrinology. 1999 Nov;140(11):5120-5. PubMed PMID: 10537140.

17: Wang N, Du CQ, Wang SS, Xie K, Zhang SL, Miao JY. D609 induces vascular endothelial cells and marrow stromal cells differentiation into neuron-like cells. Acta Pharmacol Sin. 2004 Apr;25(4):442-6. PubMed PMID: 15066210.

18: Kuo CT, Chiang LL, Lee CN, Yu MC, Bai KJ, Lee HM, Lee WS, Sheu JR, Lin CH. Induction of nitric oxide synthase in RAW 264.7 macrophages by lipoteichoic acid from Staphylococcus aureus: involvement of protein kinase C- and nuclear factor-kB-dependent mechanisms. J Biomed Sci. 2003 Jan-Feb;10(1):136-45. PubMed PMID: 12607534.

19: Chiang LL, Kuo CT, Wang CH, Chen TF, Ho YS, Kuo HP, Lin CH. Involvement of nuclear factor-kappaB in lipoteichoic acid-induced cyclooxygenase-2 expression in RAW 264.7 macrophages. J Pharm Pharmacol. 2003 Jan;55(1):115-23. PubMed PMID: 12625875.

20: Kato M, Hammam MA, Taniguchi T, Suga Y, Monde K. What Is the True Structure of D609, a Widely Used Lipid Related Enzyme Inhibitor? Org Lett. 2016 Feb 19;18(4):768-71. doi: 10.1021/acs.orglett.6b00025. PubMed PMID: 26854352.

Explore Compound Types